Cas no 2229357-96-2 (1-(2,3-dimethylphenyl)-N-methylcyclopropan-1-amine)

1-(2,3-ジメチルフェニル)-N-メチルシクロプロパン-1-アミンは、シクロプロパン骨格と芳香環を有する有機化合物です。分子構造中のシクロプロパン環と2,3-ジメチルフェニル基の組み合わせにより、特異的な立体電子効果を示します。N-メチル基の導入により、塩基性や脂溶性が調整可能な点が特徴です。この化合物は医薬品中間体としての応用が期待され、特に神経科学分野での生物活性評価が注目されています。分子設計の柔軟性が高く、構造活性相関研究における有用なツール化合物としての利用可能性があります。

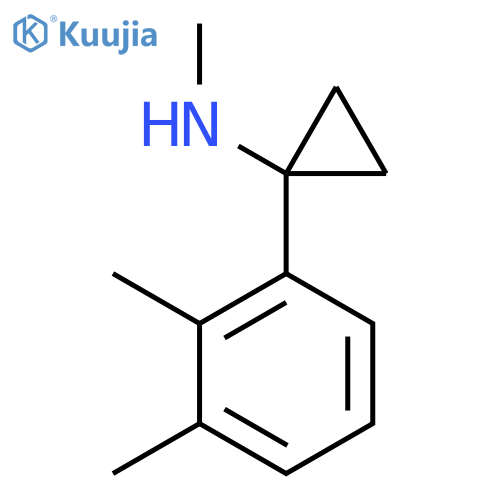

2229357-96-2 structure

商品名:1-(2,3-dimethylphenyl)-N-methylcyclopropan-1-amine

1-(2,3-dimethylphenyl)-N-methylcyclopropan-1-amine 化学的及び物理的性質

名前と識別子

-

- 1-(2,3-dimethylphenyl)-N-methylcyclopropan-1-amine

- EN300-2000654

- 2229357-96-2

-

- インチ: 1S/C12H17N/c1-9-5-4-6-11(10(9)2)12(13-3)7-8-12/h4-6,13H,7-8H2,1-3H3

- InChIKey: JOWMLBOVQBQBMS-UHFFFAOYSA-N

- ほほえんだ: N(C)C1(C2C=CC=C(C)C=2C)CC1

計算された属性

- せいみつぶんしりょう: 175.136099547g/mol

- どういたいしつりょう: 175.136099547g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 184

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 12Ų

1-(2,3-dimethylphenyl)-N-methylcyclopropan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-2000654-5.0g |

1-(2,3-dimethylphenyl)-N-methylcyclopropan-1-amine |

2229357-96-2 | 5g |

$2981.0 | 2023-06-01 | ||

| Enamine | EN300-2000654-0.1g |

1-(2,3-dimethylphenyl)-N-methylcyclopropan-1-amine |

2229357-96-2 | 0.1g |

$904.0 | 2023-09-16 | ||

| Enamine | EN300-2000654-10.0g |

1-(2,3-dimethylphenyl)-N-methylcyclopropan-1-amine |

2229357-96-2 | 10g |

$4421.0 | 2023-06-01 | ||

| Enamine | EN300-2000654-2.5g |

1-(2,3-dimethylphenyl)-N-methylcyclopropan-1-amine |

2229357-96-2 | 2.5g |

$2014.0 | 2023-09-16 | ||

| Enamine | EN300-2000654-0.25g |

1-(2,3-dimethylphenyl)-N-methylcyclopropan-1-amine |

2229357-96-2 | 0.25g |

$946.0 | 2023-09-16 | ||

| Enamine | EN300-2000654-5g |

1-(2,3-dimethylphenyl)-N-methylcyclopropan-1-amine |

2229357-96-2 | 5g |

$2981.0 | 2023-09-16 | ||

| Enamine | EN300-2000654-0.05g |

1-(2,3-dimethylphenyl)-N-methylcyclopropan-1-amine |

2229357-96-2 | 0.05g |

$864.0 | 2023-09-16 | ||

| Enamine | EN300-2000654-0.5g |

1-(2,3-dimethylphenyl)-N-methylcyclopropan-1-amine |

2229357-96-2 | 0.5g |

$987.0 | 2023-09-16 | ||

| Enamine | EN300-2000654-1.0g |

1-(2,3-dimethylphenyl)-N-methylcyclopropan-1-amine |

2229357-96-2 | 1g |

$1029.0 | 2023-06-01 | ||

| Enamine | EN300-2000654-10g |

1-(2,3-dimethylphenyl)-N-methylcyclopropan-1-amine |

2229357-96-2 | 10g |

$4421.0 | 2023-09-16 |

1-(2,3-dimethylphenyl)-N-methylcyclopropan-1-amine 関連文献

-

Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727

-

Maciej Hodorowicz,Anna Jurowska,Janusz Szklarzewicz CrystEngComm, 2021,23, 1207-1217

-

Claudio Greco,Kate de Mattos-Shipley,Andrew M. Bailey,Nicholas P. Mulholland,Jason L. Vincent,Christine L. Willis,Thomas J. Simpson Chem. Sci., 2019,10, 2930-2939

-

Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433

2229357-96-2 (1-(2,3-dimethylphenyl)-N-methylcyclopropan-1-amine) 関連製品

- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)

- 1261830-05-0(2-Hydroxy-6-(trifluoromethoxy)benzylamine)

- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)

- 855474-56-5(butyl(hexan-2-yl)amine)

- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)

- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)

- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)

- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)

- 2167391-45-7(N4,N4-dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)pyridine-3,4-diamine)

- 1485565-50-1(1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬